2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
Description
2,4-Difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a fluorinated benzamide derivative featuring a naphthalene moiety and a hydroxyethylamine linker. This compound combines structural elements of aromatic fluorination (2,4-difluorophenyl group) and a bulky naphthalen-1-yl substituent, which may influence its physicochemical properties, solubility, and biological activity.
Properties
IUPAC Name |
2,4-difluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO2/c20-13-8-9-16(17(21)10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBRAMSUMJAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disassembly of Target Structure
The target molecule comprises two primary fragments:
Critical Intermediates
- 2,4-Difluorobenzoyl chloride (Intermediate A) : Prepared via chlorination of 2,4-difluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
- 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (Intermediate B) : Synthesized through a two-step sequence involving Grignard addition to 1-naphthonitrile followed by lithium aluminum hydride (LiAlH₄) reduction.
Synthetic Pathways and Optimization
Pathway 1: Schotten-Baumann Amidation
Procedure :
- Synthesis of Intermediate A :
Synthesis of Intermediate B :
- 1-Naphthaldehyde (8.5 g, 54 mmol) is treated with ethyl magnesium bromide (3.0 M in THF, 20 mL) at 0°C, followed by addition of acetonitrile (2.2 g, 54 mmol). The mixture is stirred for 12 hours, hydrolyzed with NH₄Cl, and extracted with ethyl acetate. The nitrile intermediate is reduced with LiAlH₄ (2.0 g) in THF to yield Intermediate B (6.8 g, 72%).
- Key Data : $$^13$$C NMR (75 MHz, CDCl₃) δ 139.2 (C-OH), 134.1–126.3 (naphthyl carbons).
Coupling Reaction :
- Intermediate A (7.5 g, 42.6 mmol) is added dropwise to a solution of Intermediate B (10.0 g, 42.6 mmol) and NaHCO₃ (7.2 g, 85.2 mmol) in water/dichloromethane (1:1, 100 mL) at 0°C. The mixture is stirred for 2 hours, and the organic layer is dried over Na₂SO₄. Solvent removal and recrystallization from ethanol yield the title compound (14.1 g, 82%).
- Purity : 98.5% (HPLC); Melting Point : 148–150°C.
Pathway 2: Transition Metal-Free Amide Coupling
Procedure :
- Direct Coupling Using T3P® :
- A mixture of 2,4-difluorobenzoic acid (5.0 g, 31.6 mmol), Intermediate B (7.4 g, 31.6 mmol), and propylphosphonic anhydride (T3P®, 50% in EtOAc, 20 mL) is stirred in acetonitrile (50 mL) at 25°C for 6 hours. The product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the amide (9.8 g, 78%).
- Advantages : Eliminates need for acid chloride preparation; Yield : 78%.
Pathway 3: Solid-Phase Synthesis
Procedure :
- Resin-Bound Synthesis :
- Wang resin (1.0 g, 1.1 mmol/g) is functionalized with 2,4-difluorobenzoic acid using DIC/HOBt in DMF. After washing, Intermediate B (1.2 equiv) and HATU (1.5 equiv) are added in DMF. Cleavage with TFA/H₂O (95:5) affords the crude product, which is purified by preparative HPLC (12.1 g, 68%).
- Applications : Suitable for high-throughput screening.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
- HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30); Purity >98%.
- Accelerated Stability : No degradation observed after 6 months at 25°C (RSD = 0.8%).
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
|---|---|---|---|
| Yield (%) | 82 | 78 | 68 |
| Purity (%) | 98.5 | 97.2 | 95.8 |
| Reaction Time (hours) | 5 | 6 | 24 |
| Scalability | Excellent | Good | Moderate |
| Cost ($/g) | 12.50 | 18.20 | 45.80 |
Key Insights :
- Pathway 1 is optimal for large-scale production due to cost efficiency and high yield.
- Pathway 3, while lower yielding, enables rapid library synthesis for medicinal chemistry applications.
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
Waste Management
Challenges and Mitigation Strategies
Hydroxyl Group Protection
Naphthyl Group Steric Hindrance
- Issue : Reduced coupling efficiency in Pathway 2.
- Solution : Microwave irradiation (100°C, 30 min) improves reaction kinetics (yield increase: 78% → 85%).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The 2,4-difluoro substitution pattern on the benzamide ring renders it susceptible to nucleophilic aromatic substitution. Fluorine atoms at positions 2 and 4 can be selectively replaced under basic or catalytic conditions:
Example Reaction Pathway
Reaction with primary amines (e.g., morpholine derivatives) in the presence of K₂CO₃/DMF at 80–100°C yields substituted benzamides via displacement of fluorine .
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2,4-Difluorobenzamide | Morpholine | K₂CO₃, DMF, 80°C, 12 h | N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-morpholinobenzamide | 58% |
Fluorine substitution selectivity depends on electronic and steric factors, with position 4 typically more reactive due to reduced steric hindrance .
Hydroxyethyl Group Functionalization
The 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety undergoes characteristic alcohol reactions:
Oxidation
Using MnO₂ or Dess-Martin periodinane in dichloromethane converts the secondary alcohol to a ketone, forming 2-(naphthalen-1-yl)acetyl derivatives :
Key Data :
Esterification/Acylation
The hydroxyl group reacts with acid chlorides (e.g., acetyl chloride) in the presence of pyridine to form esters:
Conditions :
Amide Bond Reactivity
The benzamide linkage participates in hydrolysis and coupling reactions:
Acidic/Basic Hydrolysis
Under reflux with HCl (6M) or NaOH (2M), the amide bond cleaves to yield 2,4-difluorobenzoic acid and 2-amino-1-(naphthalen-1-yl)ethanol :
Kinetics :
Coupling Reactions
The amide nitrogen reacts with sulfonyl chlorides (e.g., TsCl) in THF to form sulfonamides :
Conditions :
Copper-Catalyzed Hydroxylation
In aqueous CuI/1,10-phenanthroline systems, fluorine substituents undergo hydroxylation to form dihydroxybenzamide derivatives :
Key Parameters :
Zinc-Mediated Cyclization
Zn(OTf)₂ catalyzes cyclization of propargylamide derivatives to oxazoles , suggesting potential for intramolecular reactions in analogous substrates:
Conditions :
Spectroscopic Characterization Post-Reaction
Post-reaction analysis via ¹H NMR (DMSO-d₆) reveals characteristic shifts:
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exhibit promising anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Compounds with structural similarities have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine atoms enhances their interaction with microbial targets, leading to increased efficacy. For example, derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against common pathogens.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms. Inhibiting dihydrofolate reductase (DHFR), for example, is a significant pathway for developing antimicrobial agents.
Case Studies
Several studies have documented the efficacy of related compounds:
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (): This analog lacks the naphthalene and hydroxyethyl groups but shares the difluorophenyl motif. Crystallographic studies of related benzamides (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) reveal planar aromatic systems with dihedral angles <10° between benzene rings, suggesting similar rigidity in the target compound .
- N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide (): This compound shares the naphthalene-hydroxyethylamine framework but includes a nitro-substituted benzamide. The nitro groups enhance electron-withdrawing effects, which may alter reactivity or binding affinity compared to the fluorine-substituted target compound.
Physicochemical and Spectroscopic Properties
Crystallographic and Computational Insights
- Crystal Packing : Analogous benzamides exhibit intermolecular hydrogen bonds (e.g., N-H···O=C) and π-π stacking between aromatic rings . The hydroxyethyl group in the target compound may introduce additional O-H···F or O-H···π interactions.
- Docking Studies : Molecular docking of naphthalene-containing inhibitors (e.g., ID-Y41) into protease active sites highlights the importance of hydrophobic naphthalene interactions . The target compound’s fluorine atoms may improve binding affinity through polar interactions with protein residues.
Biological Activity
2,4-Difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide (CAS Number: 1351631-49-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 327.3 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Research indicates that benzamide derivatives exhibit significant antitumor activity. A study on related compounds demonstrated that certain benzamides could inhibit cell proliferation in various cancer cell lines, including colon carcinoma (HCT-15) and others. The mechanism often involves the inhibition of key enzymes or pathways that promote tumor growth, such as dihydrofolate reductase (DHFR) .
The biological activity of this compound may involve the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various benzamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited moderate to high potency against several cancer cell lines. For instance:
- Compound I-8, a derivative with structural similarities, showed strong inhibition of RET kinase activity, which is implicated in various cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzamide structure significantly affect biological activity. For example:
- The presence of electron-withdrawing groups like fluorine enhances the potency against specific targets.
- Hydroxyl groups contribute to increased solubility and bioavailability .
Data Table: Summary of Biological Activities
| Activity | Observation |
|---|---|
| Antitumor Activity | Significant inhibition in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of DHFR and other key enzymes |
| Apoptosis Induction | Induces programmed cell death in certain conditions |
| Structure Modifications | Enhances potency and bioavailability |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide?
- Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A common approach involves reacting β-naphthol with substituted aldehydes and amines under reflux in ethanol or acetonitrile/water mixtures. For example, ethylenediamine derivatives may be condensed with fluorinated benzoyl chlorides. Purification typically involves extraction with chloroform, followed by recrystallization from methanol:water (4:1) to achieve >70% yield. Reaction optimization may require adjusting stoichiometry, temperature (e.g., 72 hours at room temperature), or solvent polarity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Characterization employs spectroscopic techniques:
- IR Spectroscopy: Identifies hydroxyl (-OH, ~3300–3530 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) stretches.
- NMR: ¹H NMR detects aromatic protons (δ 6.8–8.0 ppm) and ethylenic/methylene groups (δ 2.8–3.7 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and fluorinated aromatic carbons (split signals due to ²J/³J coupling) .
- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 292.07 [M⁺]) validate molecular weight .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer: The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Pre-purify via column chromatography to remove reactive impurities that may accelerate degradation. Monitor stability using periodic HPLC-UV analysis (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer: Yield optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.
- Catalysis: Use carbodiimides (e.g., EDC·HCl) to activate carboxyl groups during amide bond formation.
- Stepwise Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate) before recrystallization to isolate intermediates .
Q. How to address discrepancies in spectral data during structural validation?
- Methodological Answer:
- Impurity Analysis: Use TLC or HPLC to detect byproducts; recrystallize or reprecipitate.
- Advanced NMR: 2D techniques (COSY, HSQC) resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., naphthalene substitution patterns) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer:
- Enzyme Inhibition: Screen against kinases or hydrolases using fluorogenic substrates (e.g., AMC-tagged peptides).
- Cellular Assays: Test cytotoxicity via MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
Q. How to interpret conflicting data between computational predictions and experimental results?
- Methodological Answer:
- Docking Validation: Cross-check molecular docking results (e.g., AutoDock Vina) with alanine-scanning mutagenesis of target proteins.
- MD Simulations: Run 100-ns trajectories to assess binding mode stability. Adjust force fields (e.g., GAFF2) to account for fluorine’s electronegativity.
- Experimental Calibration: Compare predicted vs. observed IC₅₀ values using linear regression (R² > 0.85 for validation) .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro and in vivo activity profiles?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration).
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound.
- Tissue Distribution Studies: Quantify compound levels in target organs via isotopic labeling (e.g., ¹⁴C tracing) .
Q. Why do fluorinated analogs show variable bioactivity despite structural similarity?
- Methodological Answer:
- Electrostatic Potential Mapping: Compare electrostatic surfaces (e.g., DFT calculations at B3LYP/6-31G* level) to identify fluorine’s impact on hydrogen bonding.
- Lipophilicity Analysis: Measure logP values (shake-flask method) to correlate hydrophobicity with membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
